molecular formula C10H18N4O2 B13575730 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid

2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13575730
M. Wt: 226.28 g/mol
InChI Key: BZUYQCFPYURNGQ-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpentanoic acid is a non-proteinogenic amino acid derivative characterized by a pentanoic acid backbone substituted with a 3,5-dimethyl-1H-1,2,4-triazole moiety at the fifth carbon and a methyl group at the second carbon (Figure 1). The compound integrates a heterocyclic triazole ring, which is known to enhance bioactivity in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2-amino-5-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C10H18N4O2/c1-7-12-8(2)14(13-7)6-4-5-10(3,11)9(15)16/h4-6,11H2,1-3H3,(H,15,16)

InChI Key

BZUYQCFPYURNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CCCC(C)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the triazole ring, followed by its attachment to the amino acid backbone. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Triazole-Containing Amino Acids

  • (S)-β-[4-Allyl-3-(pyridin-4'-yl)-5-thioxo-1,2,4-triazol-1-yl]-α-alanine

    • Structure : Features a triazole ring substituted with a pyridinyl group and a thioxo moiety.
    • Bioactivity : Demonstrated collagenase inhibition (IC₅₀ = 2.1 mM) in enzymatic assays, attributed to the triazole-thioxo group’s interaction with the enzyme’s active site .
    • Synthesis : Derived from oxidative cyclization of thiosemicarbazones, a method also employed for related thiadiazole derivatives .
  • 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic Acid Structure: Combines triazole and thiadiazole rings, linked via sulfur bridges. Synthesis: Optimized via nucleophilic substitution and cyclization reactions under mild acidic conditions .

Thiadiazole and Pyrazole Derivatives

  • 2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole Structure: Thiadiazole core with nitro-furan substitution. Synthesis: Prepared via diazotization and oxidative cyclization, a pathway divergent from triazole-based amino acids due to the absence of amino acid backbones .
  • (5-Amino-3-hydroxy-1H-pyrazol-1-yl)methanone Derivatives Structure: Pyrazole ring conjugated with cyano-thiophene or ester groups. Synthesis: Utilizes malononitrile or ethyl cyanoacetate in 1,4-dioxane with sulfur, highlighting the versatility of heterocyclic coupling agents .

Collagenase Inhibition :

  • The triazole moiety in this compound likely mimics the catalytic zinc-binding motifs in collagenase inhibitors, akin to (S)-β-[4-allyl-3-(pyridin-4'-yl)-5-thioxo-1,2,4-triazol-1-yl]-α-alanine . However, specific IC₅₀ data for the target compound remain unreported in the literature.

Enzyme Interaction Specificity :

  • Thiadiazole derivatives (e.g., 2-chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole) exhibit broader antimicrobial activity but lack the amino acid backbone required for targeted enzyme inhibition , whereas triazole-amino acid hybrids show enhanced selectivity for collagenase .

Physicochemical Properties

Property Target Compound (S)-β-Triazole-Alanine Thiadiazole Derivative
Molecular Weight (g/mol) 268.3* 305.3 257.7
LogP ~1.2 (estimated) 1.8 2.5
Hydrogen Bond Acceptors 6 7 5
Bioactivity Unknown IC₅₀ IC₅₀ = 2.1 mM Antimicrobial

*Calculated using ChemDraw.

Challenges and Limitations

  • Synthesis Complexity: The target compound’s branched amino acid structure requires multi-step regioselective synthesis, contrasting with simpler pyrazole or thiadiazole derivatives prepared via one-pot reactions .
  • Data Gaps: No peer-reviewed studies directly report the biological activity or pharmacokinetics of this compound, necessitating extrapolation from structural analogues.

Biological Activity

2-Amino-5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpentanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in pharmacology and biochemistry.

The compound can be described by the following chemical details:

PropertyDescription
Molecular Formula C₉H₁₈N₄O
Molecular Weight 198.27 g/mol
CAS Number 1247735-86-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The triazole ring is formed through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

Antimicrobial Properties

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for some derivatives .

Cytotoxicity and Anticancer Activity

A study focused on triazole derivatives highlighted their cytotoxic effects against several cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation in vitro, particularly against human breast carcinoma (MCF-7) and colon carcinoma (SW480) cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 1: Antimicrobial Evaluation

In a comparative study of various triazole derivatives, this compound was evaluated for its antimicrobial efficacy. The results indicated that the compound exhibited a broader spectrum of activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Case Study 2: Anticancer Activity

Another significant study involved testing the compound's effects on pancreatic cancer cell lines. The results showed that the compound not only inhibited cell growth but also triggered apoptotic pathways, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with critical enzymes involved in DNA replication and repair processes. Molecular docking studies have shown favorable binding interactions with targets such as DNA gyrase and MurD enzyme, which are crucial for bacterial survival and proliferation .

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